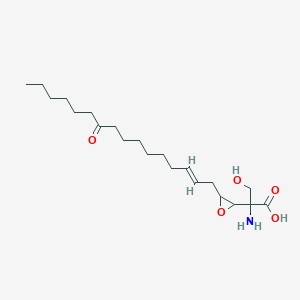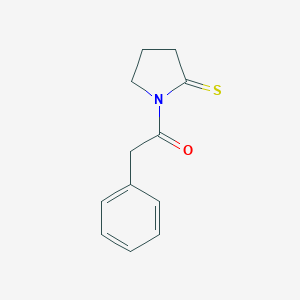
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research. It is a member of the thiazole family and is widely used as a marker for amyloid fibrils in protein aggregation studies. ThT has a unique ability to bind to amyloid fibrils and enhance their fluorescence, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is not fully understood, but it is believed to bind to amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding enhances the fluorescence of the fibrils, allowing them to be detected and studied.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is a relatively safe compound and has no known biochemical or physiological effects on humans. However, it should be handled with care as it is a toxic compound and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is its ability to selectively bind to amyloid fibrils, making it a valuable tool in the study of neurodegenerative diseases. It is also relatively easy to use and produces highly reproducible results. However, ThT has some limitations, including its inability to distinguish between different types of amyloid fibrils and its potential for non-specific binding to other proteins.
Direcciones Futuras
There are many potential future directions for the use of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T in scientific research. One area of interest is the development of new fluorescent dyes that can selectively bind to specific types of amyloid fibrils, allowing for more accurate diagnosis and treatment of neurodegenerative diseases. Another area of interest is the use of ThT in the study of other protein aggregation diseases, such as prion diseases and type 2 diabetes. Additionally, ThT may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Métodos De Síntesis
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T can be synthesized using a variety of methods. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, which can be further purified and converted to ThT by reacting it with sodium hydroxide and 2,2'-bipyridine.
Aplicaciones Científicas De Investigación
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is widely used in scientific research as a marker for amyloid fibrils in protein aggregation studies. It has been used to study the aggregation of proteins such as amyloid beta, alpha-synuclein, and tau, which are all implicated in neurodegenerative diseases. ThT is also used in the diagnosis of these diseases, as it can detect the presence of amyloid fibrils in tissue samples.
Propiedades
Número CAS |
121003-09-6 |
|---|---|
Nombre del producto |
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone |
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
2-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NOS/c14-11(13-8-4-7-12(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clave InChI |
CJXIAWRAKVQHKD-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
Sinónimos |
2-Pyrrolidinethione, 1-(phenylacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



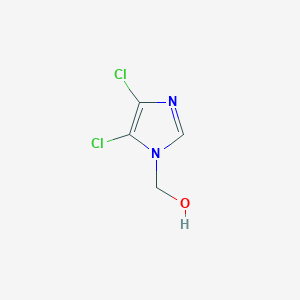
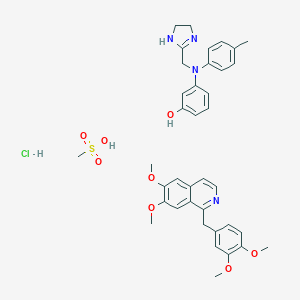
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
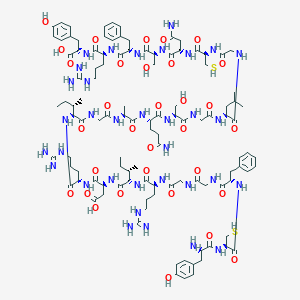
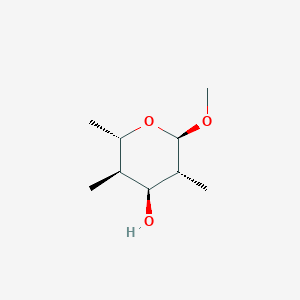

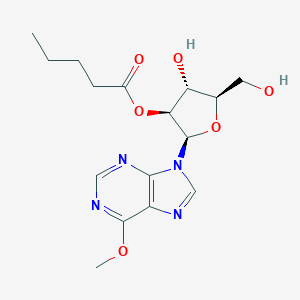
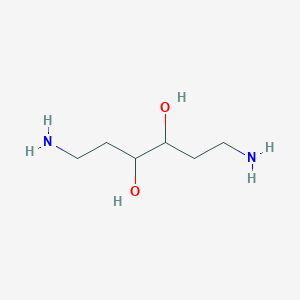

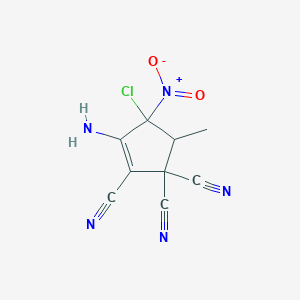

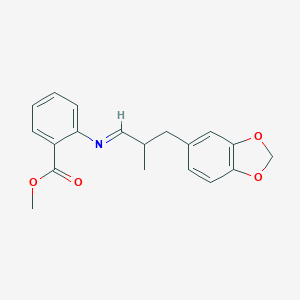
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
